molecular formula C15H16N6OS B10921757 5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10921757
M. Wt: 328.4 g/mol
InChI Key: URBIDUDOINUMNG-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Preparation of Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Functionalization: The pyrazole and thiazole rings are then coupled using appropriate coupling agents such as EDCI or DCC in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazole/thiazole compounds.

Scientific Research Applications

5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-cyclopropyl-N-[4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N6OS/c1-8-10(6-21(2)20-8)13-7-23-15(16-13)17-14(22)12-5-11(18-19-12)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,18,19)(H,16,17,22)

InChI Key

URBIDUDOINUMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4)C

Origin of Product

United States

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